molecular formula C13H15BrN2O B11836120 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine CAS No. 89446-16-2

6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine

Cat. No.: B11836120
CAS No.: 89446-16-2
M. Wt: 295.17 g/mol
InChI Key: CDINDHCGHBIYIN-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is a chemical compound with the molecular formula C13H17BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine typically involves the bromination of 8-methoxyquinoline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and dimethyl sulfate or methyl iodide for the methylation process. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 8-methoxy-N,N,2-trimethylquinolin-4-amine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or Grignard reagents are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 8-Methoxy-N,N,2-trimethylquinolin-4-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine involves its interaction with specific molecular targets. The bromine and methoxy substituents on the quinoline ring can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Lacks the methoxy and N,N,2-trimethyl groups.

    8-Methoxyquinoline: Lacks the bromine and N,N,2-trimethyl groups.

    N,N,2-Trimethylquinolin-4-amine: Lacks the bromine and methoxy groups.

Uniqueness

6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is unique due to the presence of both bromine and methoxy substituents along with the N,N,2-trimethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89446-16-2

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

6-bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine

InChI

InChI=1S/C13H15BrN2O/c1-8-5-11(16(2)3)10-6-9(14)7-12(17-4)13(10)15-8/h5-7H,1-4H3

InChI Key

CDINDHCGHBIYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)Br)N(C)C

Origin of Product

United States

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